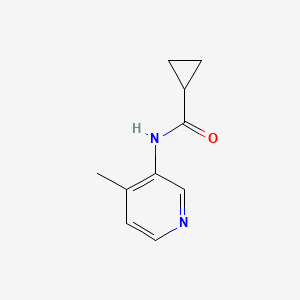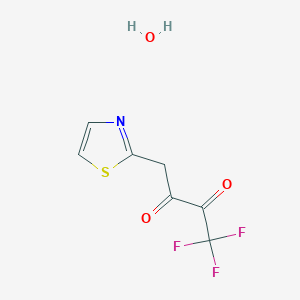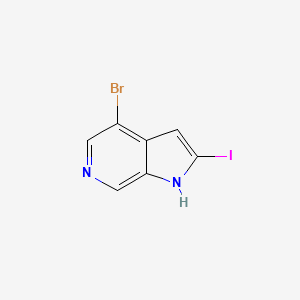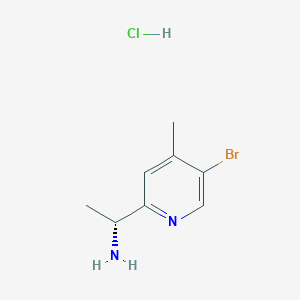![molecular formula C17H25NO5 B12273600 L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 is a derivative of the amino acid L-tyrosine. This compound is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group. It is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 typically involves the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Various nucleophiles can be used to substitute the Boc group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 involves its interaction with various molecular targets and pathways. The Boc group provides stability and protects the amino group from unwanted reactions. This allows the compound to participate in specific reactions and pathways, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-tyrosine: Similar structure but without the dimethyl ethoxy group.
N-Boc-2,6-dimethyl-L-tyrosine: Similar structure with additional methyl groups on the aromatic ring.
N-Boc-L-phenylalanine: Similar structure but with a phenyl group instead of a tyrosine group.
Uniqueness
L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 is unique due to the presence of the dimethyl ethoxy group, which provides additional stability and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-10-7-12(19)8-11(2)13(10)9-14(15(20)22-6)18-16(21)23-17(3,4)5/h7-8,14,19H,9H2,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIKVTQQVPLJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12273521.png)
![1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B12273527.png)


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)

![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)



![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)
